2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The specific substitutions on the benzene ring and the amide group suggest that this compound could have unique properties compared to other benzamides.
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the conjugation of the benzene ring and the amide group. The bromo, chloro, and ethoxyethyl substitutions would add complexity to the structure .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions, including hydrolysis to form benzoic acid and the corresponding amine, and reduction to form the corresponding benzylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the polar amide group and the nonpolar benzene ring, as well as the halogen and ethoxyethyl substitutions .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their anti-inflammatory activity . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated promising results.
Anti-Inflammatory Properties
Catalytic Applications
Future Directions
properties
IUPAC Name |
2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2S/c1-2-24-10-9-22-15-8-7-12(20)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBKGBXXWEWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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